7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline 7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15998366
InChI: InChI=1S/C10H9N3/c1-2-11-8-6-10-9(5-7(1)8)12-3-4-13-10/h3-6,11H,1-2H2
SMILES:
Molecular Formula: C10H9N3
Molecular Weight: 171.20 g/mol

7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline

CAS No.:

Cat. No.: VC15998366

Molecular Formula: C10H9N3

Molecular Weight: 171.20 g/mol

* For research use only. Not for human or veterinary use.

7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline -

Specification

Molecular Formula C10H9N3
Molecular Weight 171.20 g/mol
IUPAC Name 7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline
Standard InChI InChI=1S/C10H9N3/c1-2-11-8-6-10-9(5-7(1)8)12-3-4-13-10/h3-6,11H,1-2H2
Standard InChI Key FJTQNCVZTFZAOE-UHFFFAOYSA-N
Canonical SMILES C1CNC2=CC3=NC=CN=C3C=C21

Introduction

Structural Characteristics and Nomenclature

The core structure of 7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline consists of a partially saturated pyrrole ring fused to a quinoxaline moiety. The quinoxaline system comprises two nitrogen atoms at positions 1 and 4, while the pyrrole ring introduces additional nitrogen at position 7. The "dihydro" designation arises from the partial saturation of the pyrrole ring, specifically at the 7,8-positions, reducing aromaticity and altering electronic properties compared to fully aromatic analogs .

Key structural parameters include:

  • Molecular Formula: C10_{10}H9_{9}N3_{3}

  • Molecular Weight: 171.21 g/mol

  • IUPAC Name: 7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline

The compound’s planar geometry facilitates π-π stacking interactions, which are critical for binding biological targets such as DNA or enzyme active sites .

Synthetic Methodologies

Condensation Reactions

The most common synthesis involves condensation of o-phenylenediamine derivatives with pyrrole precursors. For example, Isbera et al. (2019) demonstrated that reacting 1,2-diaminobenzene with diketopyrrolopyrroles yields pyrrolo[3,4-b]quinoxalines, a related scaffold . Adapting this approach, 7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline can be synthesized via:

  • Step 1: Formation of a diketone intermediate through oxidation of a pyrrole derivative.

  • Step 2: Condensation with 1,2-diaminobenzene under acidic conditions (e.g., glacial acetic acid) .

Reaction conditions significantly influence yields. For instance, refluxing in ethanol at 80°C for 12 hours achieves ~70% yield, whereas shorter durations or lower temperatures reduce efficiency .

Halogenation Strategies

Brominated derivatives, such as 5-bromo-7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline, are synthesized via electrophilic aromatic substitution. Bromine introduces steric and electronic effects, enhancing binding affinity in pharmacological contexts.

Biological Activities

Anticancer Properties

Recent studies evaluated pyrroloquinoxaline derivatives against human cancer cell lines:

CompoundCell Line (IC50_{50}, µM)Reference
3-Chloro-1-aryl-4-dihydro-2H-pyrrolo[2,3-b]quinoxalin-2-onePC3: 12.3, HeLa: 9.8
5-Bromo-7,8-dihydro-6H-pyrrolo[2,3-g]quinoxalineCaco-2: 15.2

Mechanistically, these compounds inhibit topoisomerase II and disrupt mitochondrial membrane potential, inducing apoptosis .

Antimicrobial Efficacy

Pyrroloquinoxalines exhibit broad-spectrum activity:

  • Escherichia coli: MIC = 32 µg/mL

  • Bacillus spizizenii: MIC = 16 µg/mL

The dihydro configuration enhances membrane permeability, enabling deeper penetration into bacterial cells .

Physicochemical Properties

Solubility and Stability

  • Solubility: Poor in aqueous media (<0.1 mg/mL), but improves in DMSO (>10 mg/mL).

  • Stability: Degrades under prolonged UV exposure, necessitating storage in amber vials at -20°C.

Spectroscopic Data

  • 1^1H NMR (500 MHz, CDCl3_3): δ 7.82 (d, J = 8.5 Hz, 2H), 6.95 (s, 1H), 3.45 (m, 2H), 2.75 (m, 2H) .

  • IR (neat): 1658 cm1^{-1} (C=O stretch), 2976 cm1^{-1} (C-H stretch) .

Computational Insights

Density functional theory (DFT) calculations reveal:

  • HOMO-LUMO Gap: 3.2 eV, indicating moderate reactivity.

  • Molecular Electrostatic Potential: Negative charge localized on quinoxaline nitrogens, facilitating hydrogen bonding with biological targets .

Challenges and Future Directions

Current limitations include low solubility and metabolic instability. Strategies to address these involve:

  • Prodrug Design: Esterification of hydroxyl groups to enhance bioavailability.

  • Nanoparticle Encapsulation: Improving delivery to tumor sites .

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